molecular formula C20H25N3O3S B6910291 N-[2-(2,3-dihydroindol-1-yl)propyl]-3,4-dimethyl-5-sulfamoylbenzamide

N-[2-(2,3-dihydroindol-1-yl)propyl]-3,4-dimethyl-5-sulfamoylbenzamide

Cat. No.: B6910291
M. Wt: 387.5 g/mol
InChI Key: JDXUTVVSMCMQOX-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydroindol-1-yl)propyl]-3,4-dimethyl-5-sulfamoylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole moiety, a sulfamoyl group, and a benzamide backbone, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)propyl]-3,4-dimethyl-5-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-13-10-17(11-19(15(13)3)27(21,25)26)20(24)22-12-14(2)23-9-8-16-6-4-5-7-18(16)23/h4-7,10-11,14H,8-9,12H2,1-3H3,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXUTVVSMCMQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)NCC(C)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydroindol-1-yl)propyl]-3,4-dimethyl-5-sulfamoylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole is then alkylated using 1-bromo-2-propanol to introduce the propyl group.

    Sulfonation: The benzamide derivative is sulfonated using chlorosulfonic acid to introduce the sulfamoyl group.

    Coupling Reaction: Finally, the indole derivative is coupled with the sulfonated benzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydroindol-1-yl)propyl]-3,4-dimethyl-5-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carbonyl group in the benzamide.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[2-(2,3-dihydroindol-1-yl)propyl]-3,4-dimethyl-5-sulfamoylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)propyl]-3,4-dimethyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The sulfamoyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The benzamide backbone may contribute to binding affinity and specificity towards certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide
  • N-[2-(2,3-dihydroindol-1-yl)propyl]prop-2-enamide

Uniqueness

N-[2-(2,3-dihydroindol-1-yl)propyl]-3,4-dimethyl-5-sulfamoylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole and sulfamoyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

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